molecular formula C7H8LiN3O2 B2417790 Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate CAS No. 2402789-79-9

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B2417790
CAS No.: 2402789-79-9
M. Wt: 173.1
InChI Key: IWBWDSZTPAIDEI-TYSVMGFPSA-M
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Description

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a synthetic compound that combines lithium with a cyclopropane carboxylate derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the cyclopropane moiety suggests unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Carboxylate: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Lithium Salt Formation: The final step involves the deprotonation of the carboxylic acid group using a lithium base, such as lithium hydroxide, to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and the Huisgen cycloaddition, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Open-chain carboxylates.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study the effects of lithium on biological systems, particularly in the context of its interaction with the triazole and cyclopropane moieties.

Medicine

Medically, the compound may have potential as a therapeutic agent

Industry

Industrially, the compound could be used in the development of new materials, particularly those that require the unique properties of the cyclopropane ring and the triazole moiety.

Mechanism of Action

The mechanism of action of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through the triazole ring. The lithium ion could modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but without the methyl group on the triazole ring.

    Lithium;(1R,2R)-2-(5-methyl-1H-1,2,3-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different triazole isomer.

Uniqueness

The presence of the 5-methyl group on the 1H-1,2,4-triazole ring and the specific stereochemistry of the cyclopropane ring make Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate unique. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWDSZTPAIDEI-TYSVMGFPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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